
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide
Overview
Description
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C26H19FN4OS2 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C24H21FN4O3S2 |
Molecular Weight | 496.6 g/mol |
IUPAC Name | N-(2,4-Dimethoxyphenyl)-2-[6-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Purity | Typically 95% |
This compound incorporates a thiazole ring, a pyridazine moiety, and a naphthalene derivative, which contribute to its diverse biological activities.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly in inhibiting cyclin-dependent kinases (CDKs). It was found to inhibit CDK9 with a Ki value ranging from 1 to 6 nM, significantly affecting RNA polymerase II transcription and promoting apoptosis in various human cancer cell lines .
The mechanism of action involves the interaction with specific kinase targets. The thiazole moiety enhances binding affinity due to hydrophobic interactions with key residues in the active site of CDKs. This results in the inhibition of cell cycle progression and induction of apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at the thiazole and pyridazine positions significantly affect biological activity. For instance:
- Substituting the thiazole C2-amino group with bulkier groups reduces activity against CDKs.
- The presence of fluorine in the phenyl ring enhances potency against cancer cells due to increased electron-withdrawing effects, improving binding interactions with target enzymes .
Case Study 1: Anticancer Efficacy
A study demonstrated that compounds similar to this one inhibited CDK9-mediated transcription in chronic lymphocytic leukemia (CLL) cells. The reduction in Mcl-1 expression led to increased apoptosis rates, showcasing the therapeutic potential of targeting CDKs in cancer treatment .
Case Study 2: Antimicrobial Activity
Research into related thiazole-containing compounds revealed promising anti-tubercular activity. For example, derivatives exhibited IC90 values indicating strong inhibitory effects against Mycobacterium tuberculosis, suggesting that structural features similar to those found in our compound could yield effective antimicrobials .
Scientific Research Applications
Research indicates that compounds with similar structural features can exhibit significant biological activities, including:
- Anticancer Activity : Compounds featuring thiazole and pyridazine rings have been reported to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, thiazole derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antimicrobial Properties : There is evidence suggesting that thiazole-containing compounds possess antimicrobial properties, making them potential candidates for the development of new antibiotics or antifungal agents .
Case Studies
Several studies have explored the efficacy of thiazole and pyridazine derivatives in preclinical models:
- Inhibition of CDK9 : A study demonstrated that thiazole derivatives significantly inhibited CDK9 with IC50 values in the nanomolar range. This inhibition correlated with decreased expression of anti-apoptotic proteins such as Mcl-1, leading to enhanced apoptosis in human leukemia cell lines .
- Antimicrobial Testing : Another research focused on synthesizing thiazole derivatives and evaluating their antimicrobial potential against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting their utility as lead compounds for antibiotic development .
Properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-naphthalen-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4OS2/c1-16-25(34-26(28-16)18-9-11-19(27)12-10-18)22-13-14-24(31-30-22)33-15-23(32)29-21-8-4-6-17-5-2-3-7-20(17)21/h2-14H,15H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGURBKDCQOCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.